2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone
Description
The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and linked via a sulfanyl bridge to a pyrrolidin-1-yl ethanone moiety. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and aromatic heterocyclic character, making it a versatile pharmacophore in medicinal chemistry .
Synthetic routes for analogous oxadiazole thioethers typically involve cyclization of thiosemicarbazides or condensation of hydrazides with carbon disulfide, followed by nucleophilic substitution with halogenated ketones or amines . For instance, describes the synthesis of morpholine/piperidine-linked oxadiazole thioethers via refluxing oxadiazole-2-thiol derivatives with chloroethyl amines in DMF .
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(18-8-4-5-9-18)11-22-15-17-16-13(21-15)10-20-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIZNKAVNGZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329191 | |
| Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484019-63-8 | |
| Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole core have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with various biological targets due to their versatile structure. For instance, some 1,3,4-oxadiazole derivatives have shown to inhibit α-amylase, which could suggest potential antidiabetic activity.
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been reported to exhibit anti-bacterial properties
Cellular Effects
Oxadiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various studies and data.
- Chemical Name : this compound
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 270.32 g/mol
Antibacterial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. A study highlighted the synthesis and evaluation of various 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] propanoic acids, revealing that compounds similar to the target compound showed potent activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/ml) against Bacillus subtilis | MIC (µg/ml) against E. coli |
|---|---|---|
| 3a | 0.35 - 0.55 | 0.30 - 0.50 |
| Standard (Ciprofloxacin) | 0.01 - 0.25 | 0.12 - 0.15 |
The most active compounds contained specific substituents that enhanced their antibacterial efficacy, with the 4-nitro moiety being particularly effective .
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer potential. A review on the mechanisms of oxadiazoles indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). The structural modifications of oxadiazole derivatives can lead to increased cytotoxicity against various cancer cell lines.
Key findings include:
- Mechanism of Action : Inhibition of growth factors and enzymes critical for cancer cell survival.
- Cell Lines Tested : Various studies have tested oxadiazole derivatives on breast cancer, leukemia, and colon cancer cell lines.
Case Studies
- Study on Anticancer Mechanisms : A comprehensive review identified that oxadiazole derivatives can selectively target nucleic acids and enzymes associated with tumor growth. For instance, compounds demonstrated significant inhibition of telomerase activity in vitro, which is crucial for cancer cell immortality .
- Molecular Docking Studies : Molecular docking studies indicated favorable binding interactions between the target compound and specific proteins related to cancer progression. The binding energies suggested a strong affinity for targets involved in cell cycle regulation .
Comparison with Similar Compounds
Data Tables
Table 2: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
